molecular formula C15H18N4O2S2 B2925773 2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-44-7

2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2925773
CAS No.: 886910-44-7
M. Wt: 350.46
InChI Key: NMAABRBUKWUVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a complex molecular architecture based on a fused thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized for its significant biological potential . The structure incorporates key pharmacophoric elements, including a morpholine ring and a thiophene heterocycle, which are known to enhance bioavailability and receptor binding interactions. This specific molecular framework is of high interest in the development of new therapeutic agents, as the 1,2,4-triazole nucleus and its fused derivatives are associated with a wide range of pharmacological activities . These activities include serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV-1, including strains resistant to current treatments . Furthermore, closely related thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated notable analgesic and anti-inflammatory properties in preclinical models, making this chemotype a promising candidate for inflammation and pain research . The compound is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are advised to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

2-ethyl-5-[morpholin-4-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-2-11-16-15-19(17-11)14(20)13(23-15)12(10-4-3-9-22-10)18-5-7-21-8-6-18/h3-4,9,12,20H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAABRBUKWUVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel addition to the class of thiazole and triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with morpholine and thiophene moieties. The process generally includes:

  • Formation of Thiazole Core : The initial step involves synthesizing the thiazole core through cyclization reactions involving appropriate precursors.
  • Introduction of Morpholine and Thiophene : The morpholino group is then introduced via nucleophilic substitution reactions, followed by the incorporation of the thiophene ring.
  • Final Modifications : Subsequent modifications may include alkylation to introduce the ethyl group at the specified position.

Antimicrobial Activity

Research has indicated that thiazole and triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. In vitro studies demonstrate that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. coli32Ampicillin16
S. aureus16Vancomycin8
C. albicans64Fluconazole32

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency:

Cell Line IC50 (µM)
MCF-715
A54920

Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation and survival pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in induced models of inflammation .

Case Studies

  • Analgesic Properties : A study evaluated the analgesic activity of thiazole derivatives similar to our compound using the hot plate method in mice. Results indicated a dose-dependent analgesic effect, suggesting potential use in pain management therapies .
  • In Vivo Studies : In vivo experiments involving rat models showed that administration of the compound resulted in significant reductions in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Biological Activities Key Findings
2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Target) Morpholino, thiophen-2-yl, ethyl, hydroxyl ~422.5* Potential anticancer/anticonvulsant Hypothesized improved solubility and binding affinity due to morpholino
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl, 3-methylpiperidinyl, ethyl, hydroxyl 374.5 Not reported Higher lipophilicity due to fluorophenyl and piperidinyl groups
2-Ethyl-5-((3-fluorophenyl)(4-methylpiperazinyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Fluorophenyl, 4-methylpiperazinyl, ethyl, hydroxyl 375.5 Not reported Piperazinyl group may enhance CNS penetration for neurological targets
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl ~261.3 Anticonvulsant (MES-selective) Selective inhibition of maximal electroshock (MES) seizures
(Z)-5-(1-Acetyl-2-oxoindol-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6-one (270) Indole-acetyl, oxoindolylidene ~352.3 Anticancer Moderate activity against solid tumors (NCI-60 screen)
2h and 2i (5-Arylidene derivatives) Arylidene (e.g., 4-chlorophenyl), aminomethylidene ~300–350 Anticancer IC₅₀ < 10 µM in leukemia and melanoma cell lines; non-toxic to HEK293 cells

*Estimated based on molecular formula (C₁₈H₂₁N₅O₂S₂).

Key Observations:

Substituent Impact on Activity: Fluorinated phenyl groups (e.g., 2-fluorophenyl in , 4-fluorophenyl in ) correlate with anticonvulsant activity, likely due to enhanced hydrophobic interactions and metabolic stability . The target compound’s thiophen-2-yl group, a bioisostere of phenyl, may mimic these effects while offering improved electronic properties . Morpholino and piperazinyl substituents () improve solubility and pharmacokinetics compared to lipophilic groups like 3-methylpiperidinyl.

Anticancer Activity: Derivatives with 5-arylidene or aminomethylidene moieties () exhibit potent anticancer activity. The target compound’s thiophen-2-yl group could enhance DNA intercalation or kinase inhibition, similar to indole-based analogs .

Synthetic Accessibility: The target compound’s synthesis may require multi-step protocols involving condensation of morpholino-thiophene intermediates with the thiazolo-triazole core, similar to methods in (POCl₃-mediated cyclization). Yields are expected to be moderate (40–60%), comparable to other derivatives .

Research Findings and Implications

  • Anticonvulsant Potential: The 4-fluorophenyl derivative (3c) showed MES-selective activity, suggesting that electron-withdrawing groups enhance anticonvulsant efficacy . The target compound’s thiophene ring, with its electron-rich nature, may shift activity toward different seizure models (e.g., PTZ-induced).
  • Anticancer Selectivity: Compounds like 2h and 2i () demonstrate that substituent polarity and planarity are critical for tumor selectivity. The target compound’s morpholino-thiophene combination could balance these factors, warranting in vitro screening against NCI-60 cell lines.
  • Toxicity Profile: Morpholino-containing derivatives (e.g., ) are less likely to induce hepatotoxicity compared to piperazinyl analogs, as seen in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.